Cas no 1250168-69-4 (4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylaniline)
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-
- 4-Fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline
- 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylaniline
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- Inchi: 1S/C9H8FN3OS/c1-5-12-13-9(14-5)15-8-4-6(10)2-3-7(8)11/h2-4H,11H2,1H3
- InChI Key: VEWSBBOQPHAAHU-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(F)C=C1SC1=NN=C(C)O1
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 386.7±52.0 °C(Predicted)
- pka: 2.23±0.10(Predicted)
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F257200-25mg |
4-Fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 25mg |
$ 185.00 | 2022-06-05 | ||
| TRC | F257200-50mg |
4-Fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 50mg |
$ 295.00 | 2022-06-05 | ||
| TRC | F257200-100mg |
4-Fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 100mg |
$ 475.00 | 2022-06-05 | ||
| Enamine | EN300-155444-0.05g |
4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 95% | 0.05g |
$166.0 | 2023-06-05 | |
| Enamine | EN300-155444-0.1g |
4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 95% | 0.1g |
$248.0 | 2023-06-05 | |
| Enamine | EN300-155444-0.25g |
4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 95% | 0.25g |
$353.0 | 2023-06-05 | |
| Enamine | EN300-155444-0.5g |
4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 95% | 0.5g |
$557.0 | 2023-06-05 | |
| Enamine | EN300-155444-1.0g |
4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 95% | 1g |
$714.0 | 2023-06-05 | |
| Enamine | EN300-155444-2.5g |
4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 95% | 2.5g |
$1399.0 | 2023-06-05 | |
| Enamine | EN300-155444-5.0g |
4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline |
1250168-69-4 | 95% | 5g |
$2070.0 | 2023-06-05 |
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylaniline Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylaniline
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylaniline (CAS No. 1250168-69-4)
4-fluoro is a key functional group in organic chemistry, often used to enhance the electronic properties of molecules. In the case of 4-fluoro-sulfanylaniline, this group plays a significant role in stabilizing the molecule and influencing its reactivity. The compound 4-fluoro-sulfanylaniline is a derivative of aniline, with a sulfur atom attached to the aromatic ring and a fluorine atom at the para position. This structure makes it a versatile building block for various chemical reactions.
The CAS number 1250168-69-4 uniquely identifies this compound in chemical databases, ensuring accurate referencing in scientific literature and industry applications. Recent studies have highlighted the potential of this compound in the development of novel materials for electronics and pharmaceuticals. For instance, its sulfur-containing group can act as a nucleophile in substitution reactions, making it valuable in synthesizing bioactive molecules.
Oxadiazole rings are heterocyclic structures known for their stability and ability to participate in hydrogen bonding. In 5-methyl-oxadiazole, the methyl group enhances the molecule's lipophilicity, which is crucial for drug design. The integration of an oxadiazole ring into the structure of sulfanylaniline creates a unique hybrid molecule with enhanced electronic and steric properties.
The synthesis of 4-fluoro-sulfanylaniline-oxadiazole derivatives involves multi-step processes, including nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have improved the yield and purity of these compounds, making them more accessible for large-scale production.
In terms of applications, this compound has shown promise in the field of agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a potential candidate for herbicides or fungicides. Additionally, its electronic properties make it suitable for use in organic semiconductors and optoelectronic devices.
Sulfur-containing aromatic compounds, such as this one, are also being explored for their potential in battery technologies. The sulfur atom can act as a redox center, enabling energy storage applications. Recent research has focused on optimizing the molecular structure to improve conductivity and stability.
The environmental impact of synthesizing such compounds is another area of concern. Researchers are developing greener synthesis routes that minimize waste and reduce energy consumption. For example, microwave-assisted synthesis has been shown to significantly cut down reaction times while maintaining product quality.
In conclusion, the compound with CAS No. 1250168-69-4, namely 4-fluoro-< strong>sulfanylaniline-< strong>oxadiazole, represents a valuable addition to the arsenal of chemical building blocks. Its unique structure and versatile reactivity open up numerous possibilities across diverse fields, from pharmaceuticals to materials science.
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